Tipepidine citrate

Description

Properties

IUPAC Name |

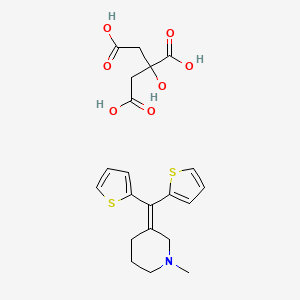

3-(dithiophen-2-ylmethylidene)-1-methylpiperidine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NS2.C6H8O7/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-4,6-7,9-10H,2,5,8,11H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOYJMWVNIGIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5169-78-8 (Parent), 77-92-9 (Parent) | |

| Record name | Tipepidine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014698078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50163553 | |

| Record name | Tipepidine citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14698-07-8 | |

| Record name | Tipepidine citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14698-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tipepidine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014698078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tipepidine citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIPEPIDINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IPZ5GQ4MX4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tipepidine Citrate: A Technical Guide to its Chemical Structure and Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tipepidine (B1681321) citrate (B86180), a non-opioid antitussive agent, presents an interesting case for stereochemical analysis due to the presence of an exocyclic double bond in its core structure, 3-(di-2-thienylmethylene)-1-methylpiperidine. This technical guide provides a comprehensive overview of the chemical structure of tipepidine citrate and delves into the theoretical basis and potential implications of its stereoisomerism. While the existence of E and Z isomers is highly probable, a notable gap exists in the scientific literature regarding their specific synthesis, isolation, and pharmacological characterization. This document summarizes the available data, outlines general experimental approaches for synthesis and isomer separation based on established chemical principles, and highlights the need for further research in this area.

Chemical Structure of this compound

This compound is the citrate salt of the active pharmaceutical ingredient tipepidine. The systematic IUPAC name for tipepidine is 3-(di-2-thienylmethylene)-1-methylpiperidine. The citrate salt is formed by the reaction of tipepidine with citric acid.

Table 1: Chemical and Physical Properties of Tipepidine and its Salts

| Property | Tipepidine | This compound | This compound Monohydrate |

| CAS Number | 5169-78-8[1] | 14698-07-8[2][3] | Not available |

| Molecular Formula | C15H17NS2[1] | C15H17NS2.C6H8O7[2] | C21H27NO8S2[4] |

| Molecular Weight | 275.43 g/mol [1] | 467.56 g/mol [5] | 485.57 g/mol [1] |

| Appearance | Yellow crystals[1] | Yellow crystals[1] | Not available |

| Melting Point | 64-65 °C[1] | 135 °C (decomposition)[2] | 138-139 °C[1] |

| Solubility | Soluble in petroleum ether[1] | Soluble in water, ethanol, propylene (B89431) glycol[1] | Not available |

Stereoisomerism of Tipepidine

The core structure of tipepidine contains an exocyclic carbon-carbon double bond (C=C) connecting the piperidine (B6355638) ring to the two thiophene (B33073) rings. This structural feature is a source of geometric isomerism, leading to the potential existence of two stereoisomers: the E (entgegen) and Z (zusammen) isomers.

The designation of E and Z is determined by the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each carbon of the double bond. For the carbon atom of the piperidine ring, the two pathways around the ring are considered. For the other carbon atom, the two thiophene rings are the substituents.

Despite the clear structural basis for E/Z isomerism, the existing literature available in the public domain does not provide a definitive characterization of the individual stereoisomers of tipepidine. Many databases and early reports classify tipepidine as achiral with no defined stereocenters, which overlooks the possibility of geometric isomerism. There is a critical lack of published data on the synthesis, separation, and comparative analysis of the E and Z isomers of tipepidine.

Experimental Protocols

A significant challenge in providing a comprehensive technical guide on tipepidine stereoisomers is the absence of detailed, validated experimental protocols in the scientific literature. The following sections outline plausible, generalized methodologies based on established organic chemistry principles for the synthesis of the tipepidine backbone and the separation of its potential isomers. These protocols are intended to be foundational and would require optimization and validation.

Proposed Synthetic Pathway for Tipepidine

The synthesis of 3-(di-2-thienylmethylene)-1-methylpiperidine would likely involve a condensation reaction between 1-methyl-3-piperidone and a suitable di(thienyl)methane derivative. A plausible approach is the Peterson olefination or a Wittig-type reaction.

General Wittig-Type Reaction Protocol:

-

Preparation of the Phosphonium Ylide: A di(2-thienyl)methylphosphonium salt would first be prepared by reacting di(2-thienyl)methyl halide with triphenylphosphine. The resulting salt is then treated with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO) under an inert atmosphere (e.g., argon or nitrogen) to generate the corresponding ylide.

-

Reaction with Ketone: A solution of 1-methyl-3-piperidone in the same anhydrous solvent is added dropwise to the ylide solution at a controlled temperature (often ranging from -78 °C to room temperature).

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a proton source (e.g., water, saturated ammonium (B1175870) chloride solution).

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product, a mixture of E and Z isomers, is then purified by column chromatography on silica (B1680970) gel.

Proposed Protocol for Separation of E/Z Isomers

Geometric isomers often exhibit different physical properties, such as polarity, which can be exploited for their separation.

General Chromatographic Separation Protocol:

-

Method Development: Analytical high-performance liquid chromatography (HPLC) is the method of choice for separating E and Z isomers. A systematic screening of different stationary phases (e.g., normal phase, reverse phase, chiral columns) and mobile phase compositions should be performed to achieve baseline separation of the two isomers.

-

Preparative Chromatography: Once an effective analytical method is established, it can be scaled up to a preparative HPLC system to isolate larger quantities of each isomer.

-

Fraction Collection and Analysis: Fractions corresponding to each isomer peak are collected separately. The purity of the isolated isomers should be confirmed by analytical HPLC.

-

Characterization: The structure of each isolated isomer should be unequivocally confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments are particularly crucial for distinguishing between E and Z isomers by identifying through-space proximity of specific protons.

Pharmacological Activity of Stereoisomers

The pharmacological activity of tipepidine has been primarily studied as a mixture of its potential isomers. It is well-established that different stereoisomers of a drug can exhibit distinct pharmacological and toxicological profiles. However, to date, no studies have been published that compare the antitussive activity or any other biological effects of the individual E and Z isomers of tipepidine. Such studies would be essential for a complete understanding of its structure-activity relationship and could potentially lead to the development of a more potent and safer single-isomer drug.

Conclusion and Future Directions

This compound is an established pharmaceutical agent with a chemical structure that strongly suggests the existence of E and Z stereoisomers. This technical guide has highlighted the significant lack of publicly available data on the synthesis, separation, and characterization of these individual isomers. Future research should focus on:

-

Developing and publishing a detailed, reproducible synthetic protocol for tipepidine.

-

Successfully separating the E and Z isomers and fully characterizing them using modern analytical techniques.

-

Conducting comparative pharmacological studies on the isolated isomers to elucidate their individual contributions to the therapeutic effects and potential side effects of tipepidine.

Addressing these research gaps will provide a more complete scientific understanding of tipepidine and could have important implications for its clinical use and future drug development efforts.

References

Tipepidine Citrate's Mechanism of Action on GIRK Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tipepidine (B1681321), a non-opioid antitussive, has garnered significant interest for its potential psychiatric applications, including antidepressant and ADHD therapeutic properties.[1] The core mechanism underpinning these effects is its inhibitory action on G-protein-gated inwardly rectifying potassium (GIRK) channels.[2] This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of tipepidine citrate's effect on GIRK channels, with a focus on the dopamine (B1211576) D2-receptor-mediated signaling pathway in midbrain dopamine neurons. We present a synthesis of the current understanding, quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows to support further research and drug development in this area.

Introduction: GIRK Channels and their Role in Neuronal Excitability

G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of neuronal excitability.[3] They are activated by the Gβγ subunits of Gi/o-coupled G-protein-coupled receptors (GPCRs), such as dopamine D2, serotonin (B10506) 5-HT1A, and α2-adrenergic receptors.[4][1] Upon activation, GIRK channels mediate the efflux of K+ ions, leading to hyperpolarization of the cell membrane and a subsequent decrease in neuronal firing. This inhibitory effect plays a crucial role in modulating the activity of various neurotransmitter systems.

Tipepidine citrate (B86180) has been identified as an inhibitor of this pathway.[2][5] By blocking the action of GIRK channels, tipepidine reduces the hyperpolarizing current, leading to a state of disinhibition and increased neuronal excitability. This is particularly relevant in the context of midbrain dopamine neurons, where this action increases dopamine release in projection areas like the nucleus accumbens.[2][5]

The Molecular Mechanism of Tipepidine's Action

The primary mechanism of tipepidine's action on GIRK channels is the inhibition of the signaling cascade initiated by the activation of Gi/o-coupled GPCRs. The most extensively studied pathway is the one involving the dopamine D2 receptor in ventral tegmental area (VTA) dopamine neurons.[2][6]

The Dopamine D2 Receptor-GIRK Channel Signaling Pathway

The canonical signaling pathway is as follows:

-

Dopamine Binding: Dopamine binds to and activates the D2 receptor, a Gi/o-coupled GPCR.

-

G-protein Activation: This activation promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein.

-

G-protein Dissociation: The G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.

-

GIRK Channel Activation: The liberated Gβγ subunit directly binds to the GIRK channel, causing it to open and allow the efflux of K+ ions.

-

Hyperpolarization: The outward flow of positive charge results in membrane hyperpolarization, making the neuron less likely to fire an action potential.

Tipepidine's Point of Intervention

Research indicates that tipepidine disrupts this signaling cascade. A key piece of evidence comes from experiments where GIRK channels are irreversibly activated by the non-hydrolyzable GTP analog, GTPγS. Tipepidine is shown to abolish these irreversibly activated GIRK currents.[6] This suggests that tipepidine acts downstream of the G-protein activation step, though a direct interaction with the Gβγ subunit or the GIRK channel itself has not been definitively ruled out.

Below is a diagram illustrating this signaling pathway and tipepidine's inhibitory action.

Caption: Dopamine D2 receptor-GIRK channel signaling pathway and tipepidine's inhibition.

Quantitative Data

The inhibitory effect of tipepidine on GIRK channels has been quantified through electrophysiological studies. The key parameter is the half-maximal inhibitory concentration (IC50), which represents the concentration of tipepidine required to inhibit 50% of the dopamine D2 receptor-mediated GIRK current.

| Parameter | Value | Cell Type | Reference |

| IC50 | ~7.0 µM | Acutely dissociated rat VTA dopamine neurons | [2][6][7] |

Experimental Protocols

The investigation of tipepidine's effect on GIRK channels primarily relies on the patch-clamp electrophysiology technique, specifically in the whole-cell configuration. This allows for the direct measurement of ion channel currents in individual neurons.

Preparation of Acutely Dissociated Ventral Tegmental Area (VTA) Dopamine Neurons

-

Animal Model: Male Wistar rats (e.g., 5-7 weeks old) are commonly used.

-

Brain Slice Preparation: The rat is anesthetized and decapitated. The brain is rapidly removed and placed in an ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or horizontal slices containing the VTA are prepared using a vibratome.

-

Dissociation: The VTA region is micro-dissected from the slices and enzymatically treated (e.g., with pronase or papain) to digest the extracellular matrix. The tissue is then mechanically triturated to yield a suspension of single neurons.

-

Plating: The dissociated neurons are plated onto a recording chamber on the stage of an inverted microscope.

Whole-Cell Patch-Clamp Recording

-

Identification of Dopamine Neurons: Dopamine neurons are identified based on their characteristic electrophysiological properties, such as the presence of a hyperpolarization-activated cation current (Ih).

-

Recording Solutions:

-

External Solution (aCSF): Contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, glucose. The pH is adjusted to ~7.4.

-

Internal (Pipette) Solution: Contains (in mM): K-gluconate or KCl, MgCl2, EGTA, HEPES, ATP, and GTP. The pH is adjusted to ~7.2.

-

-

Recording Procedure:

-

A glass micropipette with a tip resistance of 3-5 MΩ is filled with the internal solution and advanced towards a target neuron.

-

A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured by applying gentle suction, establishing the whole-cell configuration.

-

-

Data Acquisition:

-

The neuron is voltage-clamped at a holding potential of, for example, -60 mV.

-

Dopamine D2 receptor-mediated GIRK currents are evoked by applying dopamine or a specific D2 agonist (e.g., quinpirole).

-

This compound is applied at various concentrations to determine its inhibitory effect on the evoked GIRK currents.

-

Below is a workflow diagram for the experimental protocol.

Caption: Experimental workflow for studying tipepidine's effect on GIRK channels.

Implications for Drug Development

The inhibitory action of tipepidine on GIRK channels presents a novel mechanism for the development of therapeutics for psychiatric disorders. By disinhibiting dopamine and other monoamine neurons, tipepidine can elevate neurotransmitter levels in key brain regions, which is a known therapeutic strategy for depression and ADHD.[4][1][8]

The key advantages of targeting GIRK channels with a compound like tipepidine include:

-

Non-stimulant mechanism: Unlike traditional psychostimulants used for ADHD, tipepidine's mechanism does not appear to produce locomotor sensitization.[9]

-

Broad applicability: As GIRK channels are coupled to various GPCRs, this mechanism could be relevant for a range of neurological and psychiatric conditions.

Future research should focus on:

-

GIRK subunit selectivity: Determining if tipepidine exhibits selectivity for specific GIRK channel subunit compositions could lead to the development of more targeted therapies with fewer side effects.

-

Direct vs. indirect action: A definitive understanding of whether tipepidine directly interacts with the GIRK channel or its associated signaling proteins could aid in the design of more potent and specific modulators.

-

In vivo efficacy: Further clinical trials are needed to fully establish the therapeutic efficacy and safety profile of tipepidine for psychiatric indications.

Conclusion

This compound acts as an inhibitor of GIRK channels, primarily by disrupting the G-protein signaling cascade downstream of GPCRs like the dopamine D2 receptor. This leads to a disinhibition of monoaminergic neurons and an increase in neurotransmitter release, which is believed to underlie its therapeutic potential in depression and ADHD. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to further explore this promising therapeutic target. The continued investigation into the nuances of tipepidine's interaction with GIRK channels will be crucial for the development of the next generation of neuromodulatory drugs.

References

- 1. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tipepidine activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ruidera.uclm.es [ruidera.uclm.es]

- 4. tandfonline.com [tandfonline.com]

- 5. Effects of add-on tipepidine on treatment-resistant depression: an open-label pilot trial | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]

- 6. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Using the drug repositioning approach to develop a novel therapy, tipepidine hibenzate sustained-release tablet (TS-141), for children and adolescents with attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tipepidine in children with attention deficit/hyperactivity disorder: a 4-week, open-label, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Developmental Odyssey of Tipepidine Citrate: From Cough Suppressant to Neuropsychiatric Investigator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Initially introduced in Japan in 1959 as a non-opioid antitussive, tipepidine (B1681321) has undergone a remarkable scientific journey, evolving from a simple cough suppressant to a molecule of significant interest in the field of neuropsychiatry.[1] This technical guide provides a comprehensive overview of the discovery and developmental history of tipepidine citrate (B86180), detailing its synthesis, mechanism of action, preclinical and clinical evaluation, and its emerging potential in treating psychiatric disorders. Through a meticulous review of the available scientific literature, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this multifaceted compound.

Introduction: A Serendipitous Discovery

Tipepidine (3-(di-2-thienylmethylene)-1-methylpiperidine) was first synthesized in the 1950s and subsequently developed in Japan as a non-narcotic antitussive and expectorant.[1] Belonging to the thiambutene class of compounds, it was commercialized in the form of its hibenzate and citrate salts. For decades, its primary therapeutic application remained the symptomatic relief of cough. However, astute clinical observations and subsequent scientific inquiry into its mechanism of action unveiled a far more complex pharmacological profile, paving the way for its investigation into a range of neuropsychiatric conditions, including Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.[1]

Synthesis and Chemical Properties

The synthesis of tipepidine citrate involves a two-step process: the synthesis of the tipepidine free base followed by its conversion to the citrate salt. While detailed industrial synthesis protocols are often proprietary, the general chemical principles are well-established.

Synthesis of Tipepidine Free Base

A general synthetic route to the tipepidine free base, 3-(di-2-thienylmethylene)-1-methylpiperidine, can be inferred from related piperidine (B6355638) synthesis methodologies. One plausible approach involves the reaction of 1-methyl-3-piperidone with a Grignard reagent derived from 2-bromothiophene, followed by dehydration to form the exocyclic double bond.

Formation of this compound

This compound is formed through a standard acid-base reaction. The tipepidine free base is dissolved in a suitable organic solvent, and a solution of citric acid is gradually added.[2] The resulting salt precipitates out of the solution and can be isolated and purified through recrystallization. The reaction requires controlled conditions to ensure the formation of a pure and stable salt.[2]

Table 1: Physicochemical Properties of Tipepidine and its Salts

| Property | Tipepidine (Free Base) | This compound Monohydrate | Tipepidine Hibenzate |

| CAS Number | 5169-78-8 | 14698-07-8 | 31139-87-4 |

| Molecular Formula | C₁₅H₁₇NS₂ | C₁₅H₁₇NS₂ · C₆H₈O₇ · H₂O | C₂₉H₂₇NO₄S₂ |

| Molecular Weight | 275.43 g/mol | 485.57 g/mol | 517.66 g/mol |

| Appearance | Yellow crystals | Yellow crystals | Crystals from acetone |

| Melting Point | 64-65°C | 138-139°C | 187-190°C |

Source:[3]

Mechanism of Action: Beyond the Cough Reflex

The repositioning of tipepidine for neuropsychiatric disorders was largely driven by the elucidation of its unique mechanism of action, which centers on the inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][4]

GIRK Channel Inhibition

GIRK channels are crucial regulators of neuronal excitability. Their activation leads to potassium ion efflux, hyperpolarizing the neuron and making it less likely to fire an action potential. Tipepidine has been shown to be a potent inhibitor of GIRK channels.[4] Specifically, it inhibits dopamine (B1211576) D₂ receptor-mediated GIRK currents with an IC₅₀ of approximately 7.0 µM in patch-clamp experiments on rat ventral tegmental area (VTA) dopamine neurons.[4]

Modulation of Monoaminergic Systems

By inhibiting GIRK channels, tipepidine effectively disinhibits neurons, leading to increased neuronal firing. This is particularly relevant in monoaminergic systems. The inhibition of GIRK channels in dopamine neurons of the VTA leads to their depolarization and an increase in dopamine release in the nucleus accumbens.[4] This effect is thought to underlie its potential antidepressant and anti-ADHD effects. Furthermore, tipepidine is believed to modulate noradrenergic and serotonergic systems through similar mechanisms.

Preclinical Development

Preclinical studies have been instrumental in characterizing the pharmacological effects of tipepidine beyond its antitussive properties, providing the foundational evidence for its clinical investigation in psychiatric disorders.

In Vitro Studies

-

Patch-Clamp Electrophysiology: As mentioned, patch-clamp studies on isolated neurons, particularly from the VTA, have been crucial in demonstrating tipepidine's inhibitory effect on GIRK channels and quantifying its potency (IC₅₀ ≈ 7.0 µM).[4]

In Vivo Animal Models

-

Forced Swim Test (FST): The FST is a widely used rodent model to screen for antidepressant activity. In this test, animals treated with tipepidine have shown a significant reduction in immobility time, suggesting an antidepressant-like effect. This effect was observed at intraperitoneal doses of 20–40 mg/kg in rodents.[4]

-

Microdialysis Studies: In vivo microdialysis in rodents has confirmed that tipepidine administration leads to an increase in extracellular dopamine levels in the nucleus accumbens, a key brain region involved in reward and motivation.[4]

Experimental Protocols

A detailed protocol for this experiment would typically involve the following steps:

-

Slice Preparation: Acute brain slices containing the region of interest (e.g., VTA) are prepared from rodents.

-

Cell Identification: Neurons are visualized using infrared differential interference contrast microscopy, and dopaminergic neurons are identified based on their electrophysiological properties.

-

Recording Configuration: A whole-cell patch-clamp configuration is established using a glass micropipette filled with an internal solution.

-

GIRK Current Evocation: GIRK currents are activated by bath application of a D₂ receptor agonist (e.g., quinpirole).

-

Tipepidine Application: Tipepidine is bath-applied at various concentrations to determine its effect on the evoked GIRK currents.

-

Data Analysis: The inhibition of the GIRK current is measured, and an IC₅₀ value is calculated.

A standard protocol for the FST in rats is as follows:

-

Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth where the rat cannot touch the bottom or escape.

-

Pre-test Session: On the first day, rats are placed in the cylinder for a 15-minute habituation session.

-

Drug Administration: Tipepidine or a vehicle is administered (e.g., intraperitoneally) at a specified time before the test session.

-

Test Session: On the second day, rats are placed back in the cylinder for a 5-minute test session, which is video-recorded.

-

Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is scored by a trained observer blinded to the treatment conditions.

-

Data Analysis: The immobility times between the tipepidine-treated and vehicle-treated groups are compared.

Clinical Development

The promising preclinical findings prompted the initiation of clinical trials to evaluate the efficacy and safety of tipepidine in patient populations with psychiatric disorders.

Attention-Deficit/Hyperactivity Disorder (ADHD)

Several clinical studies have investigated tipepidine for the treatment of ADHD in children and adolescents.

-

Open-Label Studies: Initial open-label trials provided preliminary evidence of tipepidine's efficacy in improving ADHD symptoms.

-

Randomized Controlled Trials (RCTs): Subsequent double-blind, placebo-controlled trials have been conducted to provide more robust evidence. For instance, a study might involve an 8-week treatment period with tipepidine as an add-on to standard methylphenidate treatment.

Table 2: Summary of Key Clinical Trials of Tipepidine in ADHD

| Study Identifier | Study Design | Population | Intervention | Primary Outcome Measure | Key Findings |

| NCT01835093 | 4-week, open-label | 10 pediatric patients with ADHD | Tipepidine hibenzate 30 mg/day | Change in ADHD Rating Scale IV (ADHD-RS) scores | Significant improvement in total, hyperimpulsive, and inattentive subscores on the ADHD-RS (P<0.001).[5] |

| Iranian Registry of Clinical Trials (IRCT) Study | 8-week, randomized, double-blind, placebo-controlled | 53 children with ADHD | Tipepidine as an add-on to methylphenidate | Change in Parent ADHD Rating Scale-IV | Significant improvement in total and hyperactivity-impulsivity subscales with adjunctive tipepidine. |

Major Depressive Disorder (MDD)

The antidepressant-like effects observed in preclinical models have also led to the clinical investigation of tipepidine for MDD.

-

Adjunctive Therapy: Clinical trials have explored the use of tipepidine as an adjunctive treatment to standard antidepressants, such as selective serotonin (B10506) reuptake inhibitors (SSRIs).

Table 3: Summary of a Key Clinical Trial of Tipepidine in MDD

| Study Design | Population | Intervention | Primary Outcome Measure | Key Findings |

| 6-week, randomized, double-blind, placebo-controlled | 62 patients with MDD | Tipepidine (30 mg twice daily) as an adjunct to citalopram | Change in Hamilton Rating Scale for Depression (HAM-D) scores | Greater improvement in HAM-D scores with adjunctive tipepidine; higher remission and response rates compared to placebo. |

Pharmacokinetics and Safety Profile

Pharmacokinetics

Pharmacokinetic studies have been conducted in both animals and humans to characterize the absorption, distribution, metabolism, and excretion (ADME) of tipepidine.

Table 4: Key Pharmacokinetic Parameters of Tipepidine in Humans

| Parameter | Value |

| Tmax (Time to maximum concentration) | ~1.3 hours (for immediate-release hibenzate salt) |

| t1/2 (Elimination half-life) | ~1.8 hours (for immediate-release hibenzate salt) |

| Metabolism | Primarily hepatic |

Note: The development of sustained-release formulations is underway to address the short half-life of immediate-release preparations.

Safety and Tolerability

Tipepidine has a long history of clinical use as an antitussive and is generally considered to have a favorable safety profile.[1] In clinical trials for psychiatric indications, it has been well-tolerated.

-

Common Adverse Events: The most commonly reported side effects are generally mild and may include drowsiness and dizziness.

-

Serious Adverse Events: Serious adverse events have been rare in clinical trials.

A comprehensive preclinical toxicology program, including single-dose and repeat-dose toxicity studies in rodent and non-rodent species, would have been conducted to support its initial registration as an antitussive. These studies are designed to identify potential target organs of toxicity and establish a safe starting dose for human trials.

Future Directions and Conclusion

The story of this compound is a compelling example of drug repositioning, where a deeper understanding of a drug's mechanism of action can unlock new therapeutic possibilities. From its humble beginnings as a cough suppressant, tipepidine has emerged as a promising investigational agent for complex neuropsychiatric disorders.

Future research will likely focus on:

-

Larger and longer-term clinical trials to further establish its efficacy and safety in ADHD and MDD.

-

Investigation into other psychiatric and neurological conditions where GIRK channel modulation may be beneficial.

-

Development of optimized formulations to improve its pharmacokinetic profile and patient compliance.

References

Preclinical Pharmacological Profile of Tipepidine Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tipepidine (B1681321), a non-opioid antitussive agent developed in Japan in 1959, has garnered significant scientific interest for its potential psychiatric applications, including the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and obsessive-compulsive disorder.[1] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Tipepidine citrate (B86180). It details its primary mechanism of action as a G protein-coupled inwardly-rectifying potassium (GIRK) channel inhibitor, its effects on monoaminergic systems, and its behavioral pharmacology in various animal models.[1][2] This document synthesizes key quantitative data, outlines detailed experimental protocols for pivotal preclinical studies, and presents visual diagrams of its signaling pathway and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Mechanism of Action

Tipepidine's primary mechanism of action is the inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][2] GIRK channels are crucial for regulating neuronal excitability.[3][4] By inhibiting these channels, tipepidine is thought to modulate the levels of key monoamines, such as dopamine (B1211576), in the brain.[5]

Primary Target: GIRK Channel Inhibition

Tipepidine acts as an inhibitor of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[1] This inhibition leads to the depolarization of midbrain dopamine neurons, which in turn increases dopaminergic output.[2] Specifically, tipepidine reversibly inhibits dopamine D2 receptor-mediated GIRK currents (IDA(GIRK)).[6][7]

Modulation of Neurotransmitter Systems

The inhibition of GIRK channels by tipepidine has a significant impact on monoaminergic neurotransmission.[5] This is because GIRK channels are coupled with various G-protein-coupled receptors, including dopamine D2, serotonin (B10506) 5-HT1A, and adrenaline α2 receptors.[5] By inhibiting GIRK channels, tipepidine effectively modulates the activity of these neurotransmitter systems.[8] Some studies also suggest that tipepidine may influence the reuptake of serotonin and dopamine, further contributing to its pharmacological effects.[9]

Other Potential Targets

While GIRK channel inhibition is the most well-established mechanism, some evidence suggests that tipepidine also interacts with sigma-1 and sigma-2 receptors.[8][9] These receptors are involved in a variety of neurological processes, and their modulation by tipepidine may contribute to its overall pharmacological profile.[9]

Quantitative Pharmacology

The following tables summarize the key quantitative data from preclinical studies of tipepidine.

Table 1: In Vitro Activity of Tipepidine

| Target | Assay Type | Species | Preparation | Value | Reference(s) |

| Dopamine D2 Receptor-Mediated GIRK Currents | Patch-clamp | Rat | Acutely dissociated Ventral Tegmental Area (VTA) dopamine neurons | IC50: 7.0 µM | [2][6][7] |

In Vivo Pharmacology

Preclinical in vivo studies have primarily utilized rodent models to investigate the antidepressant-like and cognitive-enhancing effects of tipepidine.

Table 2: In Vivo Efficacy of Tipepidine in Rodent Models

| Model | Species | Tipepidine Citrate Dose Range | Route of Administration | Key Findings | Reference(s) |

| Forced Swimming Test (Antidepressant-like effect) | Rat (ACTH-treated) | 20 - 40 mg/kg | Intraperitoneal (i.p.) | Decreased immobility time. | [6][10] |

| Microdialysis (Dopamine release) | Rat (ACTH-treated) | 40 mg/kg | Intraperitoneal (i.p.) | Increased extracellular dopamine levels in the nucleus accumbens. | [10] |

| c-Fos Immunohistochemistry (Neuronal activation) | Rat | 40 mg/kg | Intraperitoneal (i.p.) | Increased c-Fos positive cells in the Ventral Tegmental Area (VTA). | [7] |

Key Experimental Protocols

In Vitro Assay: Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of tipepidine on dopamine D2 receptor-mediated GIRK currents in VTA dopamine neurons.[7]

Methodology:

-

Tissue Preparation: Dopamine neurons were acutely dissociated from the ventral tegmental area (VTA) of rats.[7]

-

Neuron Identification: Neurons were identified by the presence of hyperpolarization-activated currents.[7]

-

Recording: Whole-cell patch-clamp recordings were performed in voltage-clamp and current-clamp modes.[7]

-

Drug Application: Tipepidine was applied to the dissociated neurons to measure its effect on GIRK currents activated by a dopamine D2 receptor agonist.[7]

-

Data Analysis: The concentration-response curve was generated to determine the IC50 value of tipepidine for the inhibition of IDA(GIRK).[7]

In Vivo Assay: Forced Swimming Test

Objective: To assess the antidepressant-like effects of tipepidine in a rodent model of depression.[10]

Methodology:

-

Animal Model: Male Wistar rats were treated with adrenocorticotropic hormone (ACTH) to induce a state of behavioral despair, a model of treatment-resistant depression.[10]

-

Apparatus: A transparent plastic cylinder (40 cm high, 18 cm in diameter) was filled with water (23-25°C) to a depth of 15 cm.

-

Procedure:

-

Pre-test session (Day 1): Rats were placed in the cylinder for a 15-minute swim session.

-

Drug Administration: Tipepidine (20 or 40 mg/kg, i.p.) was administered at 23.5, 5, and 1 hour before the test session.[10]

-

Test session (Day 2): 24 hours after the pre-test, rats were placed in the cylinder again for a 5-minute test session.

-

-

Behavioral Scoring: The duration of immobility during the 5-minute test session was recorded. Immobility was defined as the state in which the rat remained floating in the water, making only small movements necessary to keep its head above water.[10]

In Vivo Assay: Microdialysis

Objective: To measure the effect of tipepidine on extracellular dopamine levels in the nucleus accumbens.[10]

Methodology:

-

Animal Model: Male Wistar rats treated with ACTH were used.[10]

-

Surgical Procedure: A guide cannula was stereotaxically implanted into the nucleus accumbens.

-

Microdialysis: A microdialysis probe was inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF).

-

Drug Administration: Tipepidine (40 mg/kg, i.p.) was administered.[10]

-

Sample Collection and Analysis: Dialysate samples were collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography (HPLC) with electrochemical detection.[10]

Signaling Pathway

The primary signaling pathway affected by tipepidine involves the dopamine D2 receptor and GIRK channels.

Conclusion

This compound demonstrates a unique preclinical pharmacological profile, primarily characterized by its inhibition of GIRK channels and subsequent modulation of dopaminergic neurotransmission. The data from in vitro and in vivo studies provide a strong rationale for its investigation in psychiatric disorders. The detailed experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers and drug development professionals interested in the further exploration of tipepidine's therapeutic potential. Future preclinical research should aim to further elucidate its binding affinities at a wider range of receptors and explore its efficacy in other relevant animal models of neuropsychiatric conditions.

References

- 1. A microdialysis study of nucleus accumbens core and shell dopamine during operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Ethanol and phencyclidine interact with respect to nucleus accumbens dopamine release: differential effects of administration order and pretreatment protocol [frontiersin.org]

- 3. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. animal.research.wvu.edu [animal.research.wvu.edu]

- 9. Tipepidine activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Tipepidine Citrate: A Technical Whitepaper on its Effects on Dopaminergic and Serotonergic Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tipepidine (B1681321), a non-narcotic antitussive agent, has garnered significant attention for its potential antidepressant-like effects. This document provides a detailed technical examination of the molecular mechanisms underlying tipepidine's influence on the dopamine (B1211576) and serotonin (B10506) neurotransmitter systems. The primary focus is its well-documented activity on the dopaminergic system through the inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels. In contrast, its direct effects on the serotonergic system appear to be minimal and not central to its primary antidepressant-like activity. This guide synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the core signaling pathways and workflows.

Effects on the Dopaminergic System

The most significant neuropharmacological action of tipepidine identified to date is its modulation of the mesolimbic dopamine system. This action is not mediated by interaction with dopamine transporters but through a distinct mechanism involving ion channel inhibition.

Primary Mechanism of Action: GIRK Channel Inhibition

Tipepidine's novel antidepressant-like effect is primarily attributed to its ability to activate mesolimbic dopamine neurons by inhibiting G protein-coupled inwardly-rectifying potassium (GIRK) channels.[1] GIRK channels are critical regulators of neuronal excitability; their activation typically leads to potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal firing.[2][3][4][5]

Specifically, tipepidine targets and inhibits the dopamine D₂ receptor-mediated GIRK currents (IDA(GIRK)) in the ventral tegmental area (VTA), a key region for dopamine production.[1] By blocking these channels, tipepidine prevents the inhibitory hyperpolarization of VTA dopamine neurons, leading to their depolarization and the generation of action potentials.[1]

Neurochemical and Behavioral Outcomes

The activation of VTA dopamine neurons by tipepidine leads to a measurable increase in the extracellular concentration of dopamine in the nucleus accumbens (NAc).[6] This elevation of dopamine in a critical reward and motivation hub is believed to be a key contributor to the antidepressant-like effects observed in animal models, such as the forced swimming test.[6] This effect is mediated by the stimulation of dopamine D1 receptors.[6]

Quantitative Data on Dopaminergic Effects

| Parameter | Value | Brain Region | Method | Reference |

| IC₅₀ for IDA(GIRK) Inhibition | 7.0 µM | Ventral Tegmental Area (VTA) | Patch-Clamp Electrophysiology | [1] |

| Extracellular Dopamine Level | Increased | Nucleus Accumbens (NAc) | In Vivo Microdialysis | [6] |

| c-Fos and Tyrosine Hydroxylase (TH) Immunopositive Cells | Increased | Ventral Tegmental Area (VTA) | Immunohistochemistry | [1] |

Effects on the Serotonergic System

While some reports suggest that tipepidine may have an impact on monoamine neurotransmitters like serotonin, potentially through reuptake inhibition, the evidence for a direct and primary role in its antidepressant-like effects is limited.[7]

A key study demonstrated that the anti-immobility effect of tipepidine in a rat depression model was not blocked by the administration of a serotonin-depleting agent (p-chlorophenylalanine).[6] This finding strongly suggests that the serotonergic system is not the principal mediator of this specific behavioral outcome. The primary mechanism appears to be driven by its effects on the catecholamine, specifically dopaminergic, system.[6] At present, detailed quantitative data on tipepidine's binding affinities for serotonin receptors (e.g., 5-HT₁A, 5-HT₂A) or the serotonin transporter (SERT) are not prominently established in the scientific literature as its core mechanism.

Experimental Protocols

The following sections detail the methodologies used to elucidate the effects of tipepidine on the dopamine system.

Patch-Clamp Electrophysiology for GIRK Current Measurement

Objective: To measure the inhibitory effect of tipepidine on dopamine D₂ receptor-mediated GIRK currents in acutely dissociated VTA neurons.[1]

Methodology:

-

Neuron Dissociation: Dopamine neurons are acutely dissociated from the ventral tegmental area of rat brains.

-

Cell Identification: Neurons are identified as dopaminergic by the presence of characteristic hyperpolarization-activated cation currents (Ih).[1]

-

Recording Configuration: The whole-cell configuration of the patch-clamp technique is used in both voltage-clamp (to measure currents) and current-clamp (to measure membrane potential and action potentials) modes.

-

Solutions:

-

Internal (Pipette) Solution: Contains (in mM): K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, and GTP, adjusted to a specific pH and osmolarity.

-

External Solution: Artificial cerebrospinal fluid containing (in mM): NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose.

-

-

GIRK Current Elicitation: Dopamine D₂ receptor-mediated GIRK currents (IDA(GIRK)) are activated by the application of dopamine.

-

Tipepidine Application: Tipepidine is applied to the bath at various concentrations to determine its effect on the dopamine-activated currents.

-

Data Analysis: The concentration of tipepidine that causes 50% inhibition of the maximal IDA(GIRK) (IC₅₀) is calculated.[1]

In Vivo Microdialysis for Extracellular Dopamine Measurement

Objective: To quantify changes in extracellular dopamine concentrations in the nucleus accumbens of freely moving rats following systemic administration of tipepidine.[6]

Methodology:

-

Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the nucleus accumbens.[8][9][10]

-

Probe Insertion: Following a recovery period, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.[10][11]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[9][12]

-

Baseline Collection: Dialysate samples, containing extracellular fluid components that have diffused across the probe's membrane, are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.[8]

-

Drug Administration: Tipepidine is administered intraperitoneally (i.p.) at the desired dose.[6]

-

Post-Administration Collection: Dialysate collection continues for several hours following drug administration to monitor changes in dopamine concentration.[8]

-

Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.[8][11]

-

Data Analysis: Results are typically calculated as a percentage change from the average baseline concentration for each animal.[8]

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of tipepidine for specific neurotransmitter receptors (e.g., dopamine D₂, serotonin 5-HT₂A).

Methodology:

-

Membrane Preparation: Cell membranes are prepared from tissues or cultured cells expressing a high density of the target receptor.

-

Assay Components: The assay includes three main components in a buffer solution: the prepared cell membranes, a specific radioligand (a radioactively labeled drug that binds to the target receptor with high affinity), and various concentrations of the unlabeled competitor drug (tipepidine).[13][14]

-

Incubation: The components are incubated together to allow binding to reach equilibrium.[13]

-

Separation: Bound radioligand is separated from the free (unbound) radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes and the radioligand bound to them.[15]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.[13]

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of tipepidine that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Visualizations: Pathways and Workflows

Tipepidine Signaling Pathway in VTA Dopamine Neurons

Caption: Tipepidine inhibits D2R-activated GIRK channels, causing depolarization of VTA neurons.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for measuring extracellular dopamine via in vivo microdialysis.

Logical Workflow for Competitive Receptor Binding Assay

Caption: Logical workflow for determining receptor binding affinity via a competitive assay.

References

- 1. Tipepidine activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of G protein-activated inwardly rectifying K+ channels by various antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. G protein-activated inwardly rectifying potassium channels as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. G-Protein-Gated Inwardly Rectifying Potassium (Kir3/GIRK) Channels Govern Synaptic Plasticity That Supports Hippocampal-Dependent Cognitive Functions in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. G-Protein-Gated Inwardly Rectifying Potassium (Kir3/GIRK) Channels Govern Synaptic Plasticity That Supports Hippocampal-Dependent Cognitive Functions in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tipepidine, a non-narcotic antitussive, exerts an antidepressant-like effect in the forced swimming test in adrenocorticotropic hormone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Tipepidine Hibenzate? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. buczynski-gregus.com [buczynski-gregus.com]

- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 12. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 14. Receptor-Ligand Binding Assays [labome.com]

- 15. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Tipepidine Citrate: An In-depth Examination of its Molecular Targets Beyond GIRK Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipepidine (B1681321), a non-opioid antitussive agent first introduced in Japan in 1959, has garnered renewed interest for its potential neuropsychopharmacological effects, including antidepressant and anti-ADHD properties. While its primary mechanism of action is widely recognized as the inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels, a growing body of evidence suggests a more complex pharmacological profile. This technical guide provides a comprehensive overview of the molecular targets of tipepidine citrate (B86180) beyond GIRK channels, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to support further research and drug development efforts.

Core Molecular Interactions: A Multi-Target Profile

Tipepidine's therapeutic potential appears to stem from its engagement with a variety of molecular targets within the central nervous system. Beyond its well-documented effects on GIRK channels, tipepidine interacts with key players in monoaminergic and other signaling pathways.

Inhibition of Dopamine (B1211576) D₂ Receptor-Mediated GIRK Currents

The most characterized action of tipepidine beyond simple GIRK channel blockade is its specific inhibition of dopamine D₂ receptor-mediated GIRK channel currents. This action leads to the depolarization of dopamine neurons in the ventral tegmental area (VTA), contributing to its antidepressant-like effects.

| Target | Action | Value | Species | Assay | Reference |

| Dopamine D₂ Receptor-Mediated GIRK Current | Inhibition | IC₅₀: 7.0 µM | Rat (VTA neurons) | Patch-clamp electrophysiology | [1] |

Interaction with Monoamine Transporters

Studies suggest that tipepidine modulates monoaminergic systems by interacting with the transporters for serotonin (B10506) (SERT), dopamine (DAT), and norepinephrine (B1679862) (NET). This interaction is thought to contribute to the observed increases in extracellular levels of these neurotransmitters. While direct, high-affinity binding data remains to be fully elucidated in publicly accessible literature, the functional outcomes are noted.

| Target | Action | Value | Species | Assay | Reference |

| Serotonin Transporter (SERT) | Putative Inhibition | Ki: Not explicitly reported | - | Radioligand Binding Assay | [2] |

| Dopamine Transporter (DAT) | Putative Inhibition | Ki: Not explicitly reported | - | Radioligand Binding Assay | [2] |

| Norepinephrine Transporter (NET) | Putative Inhibition | Ki: Not explicitly reported | - | Radioligand Binding Assay | [2] |

Engagement of Sigma Receptors

Tipepidine is also reported to exert effects through the sigma-1 (σ₁) and, to a lesser extent, the sigma-2 (σ₂) receptors. These receptors are involved in a variety of cellular functions, including the modulation of ion channels and neurotransmitter release. The precise binding affinities of tipepidine for these receptors are yet to be widely published.

| Target | Action | Value | Species | Assay | Reference |

| Sigma-1 (σ₁) Receptor | Putative Binding | Ki: Not explicitly reported | - | Radioligand Binding Assay | [1] |

| Sigma-2 (σ₂) Receptor | Putative Binding | Ki: Not explicitly reported | - | Radioligand Binding Assay | [1] |

Signaling Pathways and Experimental Workflows

To elucidate the multifaceted action of tipepidine, it is crucial to visualize the signaling cascades and experimental procedures involved in its characterization.

Figure 1: Tipepidine's inhibition of the D2R-GIRK pathway.

Figure 2: Workflow for determining binding affinity.

Figure 3: Tipepidine's putative action on monoamine transporters.

Detailed Experimental Protocols

A thorough understanding of the experimental basis for the reported molecular interactions is critical for replication and further investigation.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of tipepidine for various receptors and transporters (e.g., sigma receptors, monoamine transporters).

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the membrane fraction containing the receptor of interest.

-

Incubation: A fixed concentration of a specific radioligand for the target receptor is incubated with varying concentrations of unlabeled tipepidine and the prepared membranes.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of tipepidine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

Objective: To measure the functional effect of tipepidine on ion channel activity (e.g., GIRK channels).

General Protocol:

-

Cell Preparation: Acutely dissociated neurons (e.g., from the VTA) or cell lines expressing the ion channel and relevant receptors are prepared for recording.

-

Whole-Cell Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the entire cell.

-

Voltage Clamp: The cell membrane potential is held at a constant voltage.

-

Drug Application: Tipepidine is applied to the cell via a perfusion system.

-

Current Measurement: The resulting changes in ion current flowing across the cell membrane are recorded and analyzed to determine the effect of tipepidine on channel activity (e.g., inhibition, activation). The IC₅₀ for inhibition can be determined by applying a range of tipepidine concentrations.[1]

Discussion and Future Directions

The available data, while pointing towards a multi-target profile for tipepidine, highlights the need for more comprehensive quantitative studies. The lack of readily available Ki values for sigma receptors and monoamine transporters is a significant gap in our understanding of its complete pharmacological fingerprint. Future research should prioritize:

-

Comprehensive Binding Profile: Systematic radioligand binding assays to determine the Ki values of tipepidine for a wide range of CNS receptors and transporters.

-

Functional Characterization: In-depth functional assays (e.g., cAMP assays for G-protein coupled receptors, neurotransmitter uptake assays) to elucidate the nature of tipepidine's interaction (agonist, antagonist, partial agonist, or inhibitor) at its identified targets.

-

In Vivo Target Engagement: Studies utilizing techniques such as positron emission tomography (PET) to confirm target engagement and occupancy at therapeutic doses in living organisms.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of tipepidine analogs to identify the structural determinants of its activity at different targets, which could lead to the development of more selective and potent compounds.

Conclusion

Tipepidine citrate presents a compelling case for a repurposed drug with a novel polypharmacological profile. While its action on GIRK channels is a cornerstone of its mechanism, its interactions with monoamine transporters and sigma receptors likely contribute significantly to its observed therapeutic effects. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of tipepidine and to design next-generation molecules with optimized multi-target engagement. A deeper understanding of its complete molecular target profile will be instrumental in unlocking its full therapeutic utility for a range of neuropsychiatric disorders.

References

Tipepidine Citrate Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipepidine (B1681321) (3-[di-2-thienylmethylene]-1-methylpiperidine) is a centrally acting non-narcotic antitussive agent that has garnered significant interest for its potential therapeutic applications beyond cough suppression, including antidepressant and anti-inflammatory effects. Its unique pharmacological profile, primarily attributed to the inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels, sets it apart from traditional antitussive and antidepressant medications. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of tipepidine citrate (B86180), detailing its mechanism of action, relevant experimental protocols, and the influence of its structural components on its biological activity.

Core Pharmacological Activity of Tipepidine

Tipepidine's primary mechanism of action involves the modulation of neuronal excitability through its interaction with ion channels and neurotransmitter systems.

G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Inhibition

The principal pharmacological effect of tipepidine is the inhibition of GIRK channels. These channels are crucial for regulating the resting membrane potential and excitability of neurons. Tipepidine's inhibitory action on GIRK channels, particularly those activated by dopamine (B1211576) D2 receptors, leads to the depolarization of neurons in the mesolimbic pathway. This results in an increased firing rate of dopaminergic neurons and subsequent dopamine release in brain regions like the nucleus accumbens.

Other Potential Mechanisms

While GIRK channel inhibition is considered the primary mechanism, tipepidine also exhibits affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. Additionally, it may influence the levels of other monoamine neurotransmitters, such as serotonin, which could contribute to its diverse pharmacological effects.

Structure-Activity Relationship (SAR) Studies

Detailed quantitative SAR studies on a broad series of tipepidine analogs are not extensively available in the public domain. However, based on the known pharmacology of tipepidine and related compounds, a qualitative understanding of the structural requirements for its activity can be inferred. The core structure of tipepidine consists of a central piperidine (B6355638) ring, a di-2-thienylmethylene moiety, and an N-methyl group.

-

Piperidine Ring: This central scaffold is crucial for the overall topology of the molecule and its interaction with target proteins. Modifications to this ring, such as changes in substitution patterns or ring size, would likely have a significant impact on activity.

-

Di-2-thienylmethylene Group: The two thiophene (B33073) rings are key lipophilic groups that contribute to the binding of tipepidine to its targets. The sulfur atoms within the thiophene rings may participate in specific interactions. Replacement of the thiophene rings with other aromatic or heteroaromatic systems would be a critical area for SAR exploration.

-

N-Methyl Group: The methyl group on the piperidine nitrogen is important for the molecule's basicity and overall pharmacokinetic profile. N-demethylation or replacement with other alkyl groups would likely alter the potency and selectivity of the compound.

Quantitative Data for Tipepidine

While a comprehensive SAR table for a series of analogs is not available, the following table summarizes the known quantitative data for tipepidine itself.

| Compound | Target/Assay | Activity (IC50/ED50) | Species | Reference |

| Tipepidine | GIRK Channel Inhibition (Dopamine D2 receptor-mediated) | ~10 µM (IC50) | Rat | [1] |

| Tipepidine | Forced Swim Test (Antidepressant-like effect) | 20 and 40 mg/kg (i.p.) | Rat | [2][3] |

Signaling Pathways and Experimental Workflows

Tipepidine's Proposed Mechanism of Action in Dopaminergic Neurons

Caption: Tipepidine inhibits GIRK channels, leading to increased dopaminergic neuron firing.

Experimental Workflow for Assessing Antidepressant-Like Activity

Caption: Workflow for the Forced Swim Test to evaluate antidepressant-like effects.

Experimental Protocols

Synthesis of Tipepidine Analogs

The synthesis of tipepidine analogs would generally follow established methods for the preparation of substituted piperidines and the formation of the exocyclic double bond. A general synthetic approach would involve:

-

Synthesis of the Piperidine Core: Substituted piperidines can be synthesized through various methods, including the reduction of corresponding pyridines or through cyclization reactions.

-

Synthesis of the Di-thienyl Ketone: This intermediate can be prepared via Friedel-Crafts acylation of thiophene with an appropriate acylating agent.

-

Wittig or Horner-Wadsworth-Emmons Reaction: The key step in forming the exocyclic double bond is typically a Wittig or Horner-Wadsworth-Emmons reaction between the substituted piperidin-3-one (B1582230) and a phosphonium (B103445) ylide or phosphonate (B1237965) carbanion derived from di-2-thienylmethane.

-

N-Alkylation: The final step would involve the alkylation of the piperidine nitrogen with the desired alkyl halide (e.g., methyl iodide for tipepidine).

Note: Specific reaction conditions, catalysts, and purification methods would need to be optimized for each analog.

In Vitro Assay: GIRK Channel Inhibition

The inhibitory activity of tipepidine analogs on GIRK channels can be assessed using electrophysiological techniques, such as the whole-cell patch-clamp method.

Protocol:

-

Cell Culture: Use a cell line (e.g., HEK293 cells) stably co-expressing the GIRK channel subunits of interest (e.g., GIRK1/2) and a G-protein coupled receptor that activates them (e.g., dopamine D2 receptor).

-

Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Prepare intracellular and extracellular solutions with appropriate ionic compositions.

-

Recording: Establish a whole-cell recording configuration. Apply a voltage protocol to elicit GIRK currents.

-

Drug Application: Perfuse the cells with a solution containing the agonist for the co-expressed receptor (e.g., dopamine) to activate the GIRK channels.

-

Inhibition Measurement: Apply different concentrations of the tipepidine analog to the bath and measure the reduction in the agonist-induced GIRK current.

-

Data Analysis: Construct concentration-response curves and calculate the IC50 value for each analog.

In Vivo Assay: Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a widely used behavioral test to screen for antidepressant-like effects in rodents.

Protocol:

-

Animals: Use male Wistar rats or a suitable mouse strain. Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Drug Administration: Administer the tipepidine analog or vehicle (e.g., saline) intraperitoneally (i.p.) at various doses.

-

Pre-test Session: 24 hours before the test, place each animal in the swim tank for a 15-minute pre-swim session. This induces a baseline level of immobility.

-

Test Session: On the test day, administer the drug or vehicle. After a set pre-treatment time (e.g., 30-60 minutes), place the animal in the swim tank for a 5-minute test session.

-

Data Collection: Record the duration of immobility during the last 4 minutes of the 5-minute test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

-

Data Analysis: Compare the immobility time of the drug-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion

Tipepidine citrate presents a fascinating scaffold for drug discovery, with its unique mechanism of action centered on GIRK channel inhibition. While comprehensive quantitative SAR data for a wide range of analogs is currently limited in publicly accessible literature, the foundational knowledge of its pharmacology provides a strong basis for future medicinal chemistry efforts. The experimental protocols detailed herein offer a roadmap for the synthesis and evaluation of novel tipepidine derivatives with potentially enhanced potency, selectivity, and therapeutic profiles for the treatment of cough, depression, and other neurological disorders. Further research focused on systematic structural modifications and quantitative biological evaluation is crucial to fully elucidate the SAR of this promising class of compounds.

References

- 1. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Designing analogs of ticlopidine, a wall teichoic acid inhibitor, to avoid formation of its oxidative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of tipepidine with novel antidepressant-like action on c-fos-like protein expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Tipepidine Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipepidine (B1681321) (3-(di-2-thienylmethylene)-1-methylpiperidine), available as tipepidine citrate (B86180) or hibenzate, is a synthetic, non-opioid compound originally developed and utilized as a centrally acting antitussive and expectorant. In recent years, extensive research has unveiled a novel pharmacological profile for tipepidine, suggesting its potential repositioning for neuropsychiatric disorders, including depression and attention-deficit/hyperactivity disorder (ADHD). Its unique mechanism of action, distinct from conventional antidepressants, makes it a compound of significant interest.

This technical guide provides an in-depth summary of the in vitro characterization of tipepidine citrate, focusing on its primary molecular targets, effects on cellular signaling, and metabolic enzyme interactions. The information is compiled to support further research and drug development efforts.

Primary Mechanism of Action: GIRK Channel Inhibition

The principal mechanism underlying tipepidine's neuronal activity is the inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels. GIRK channels are critical regulators of neuronal excitability; their activation typically leads to membrane hyperpolarization and reduced neuronal firing. By inhibiting these channels, tipepidine promotes neuronal depolarization and enhances neurotransmitter release in specific brain regions.

Quantitative Data: Potency of GIRK Channel Inhibition

In vitro electrophysiological studies have quantified the inhibitory potency of tipepidine on GIRK channel currents. Patch-clamp experiments on rat ventral tegmental area (VTA) dopamine (B1211576) neurons, a key region in the brain's reward circuitry, have established its inhibitory concentration.

| Target | Assay Type | Cell System | Measured Effect | IC50 |

| Dopamine D₂ Receptor-Mediated GIRK Current | Whole-Cell Patch Clamp | Rat VTA Dopamine Neurons | Reversible inhibition of GIRK current | ~7.0 µM |

Signaling Pathway

Tipepidine exerts its effect by disrupting the signaling cascade downstream of G protein-coupled receptors (GPCRs), such as the dopamine D₂ receptor. Activation of D₂ receptors by dopamine leads to the dissociation of G protein subunits (Gα and Gβγ). The Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of K⁺ ions and hyperpolarization. Tipepidine intervenes in this pathway to block the channel's activity.

Caption: Tipepidine inhibits GIRK channels, preventing hyperpolarization.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the methodology for measuring GIRK channel currents in isolated neurons, such as those from the rat VTA, to characterize the inhibitory effects of tipepidine.[1][2][3][4]

1. Cell Preparation:

- Acutely dissociate neurons from the brain region of interest (e.g., rat VTA) using enzymatic digestion (e.g., with trypsin or papain) and mechanical trituration.

- Plate the isolated neurons on poly-L-lysine-coated glass coverslips and allow them to adhere.

- Mount the coverslip onto a recording chamber on the stage of an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).

2. Solutions and Reagents:

- External (aCSF) Solution (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Bubble continuously with 95% O₂ / 5% CO₂ (carbogen) to maintain pH ~7.4.

- Internal Pipette Solution (in mM): 140 K-gluconate, 5 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, and 0.1 EGTA. Adjust pH to 7.3 with KOH.

- Agonist: Dopamine or a specific D₂ receptor agonist (e.g., quinpirole) to activate the D₂-GIRK pathway.

- Test Compound: this compound dissolved in the external solution to achieve final desired concentrations (e.g., 0.1 µM to 100 µM).

3. Recording Procedure:

- Fabricate recording micropipettes from borosilicate glass capillaries using a micropipette puller. The ideal resistance should be 4-8 MΩ when filled with the internal solution.

- Under visual guidance, approach a target neuron with the micropipette and apply gentle positive pressure.

- Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ), known as a "gigaseal."

- Rupture the cell membrane patch with a brief pulse of strong suction to achieve the whole-cell configuration. This allows electrical access to the cell's interior.

- Clamp the membrane potential at a holding voltage of -60 mV using a patch-clamp amplifier.

- To isolate GIRK currents, apply a series of voltage ramps or steps (e.g., from -120 mV to -50 mV).

- Establish a stable baseline current. Then, apply the D₂ agonist to the perfusion bath to induce the GIRK current.